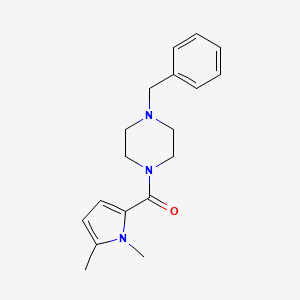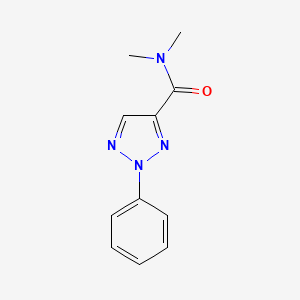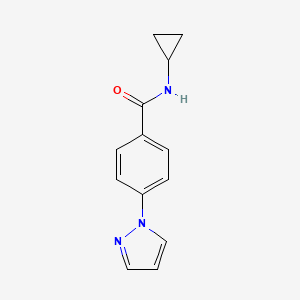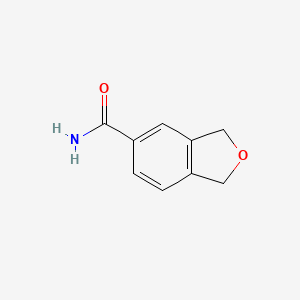
(4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone, commonly known as 4-Benzylpiperazine-2,5-dimethyl-N-(p-tolyl) methanone (BDP), is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth, differentiation, and survival of neurons. (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone has also been shown to decrease the levels of oxidative stress markers, indicating its potential use as an antioxidant. Additionally, (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone has been shown to decrease the levels of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone in lab experiments include its well-established synthesis method, its availability, and its potential therapeutic properties. However, one of the limitations of using (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, more research is needed to fully understand the potential side effects of (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone.
Zukünftige Richtungen
There are several future directions for the research on (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone. One of the potential future directions is the development of (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the potential therapeutic properties of (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone and its mechanism of action. Furthermore, the potential use of (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone as an anti-inflammatory agent and its effects on oxidative stress markers should also be studied in more detail.
Conclusion:
In conclusion, (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic properties, including its use as an antidepressant, anxiolytic, anti-inflammatory agent, and neuroprotective agent, make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone involves the reaction between 1,5-dimethyl-2-pyrrolecarboxaldehyde and p-toluidine in the presence of a reducing agent, followed by the reaction with benzylpiperazine. The final product is obtained after purification and recrystallization. The synthesis method of (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone is well-established, and it is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
(4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone has shown promising results in various scientific research studies. It has been studied for its potential use as an antidepressant, anxiolytic, and anti-inflammatory agent. (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone has also been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone has been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-8-9-17(19(15)2)18(22)21-12-10-20(11-13-21)14-16-6-4-3-5-7-16/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHRHZNXUDWVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)-(1,5-dimethylpyrrol-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)

![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea](/img/structure/B7517912.png)

![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)

![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
